molecular formula C9H11BO2 B8020801 (3-Phenylprop-1-en-1-yl)boronic acid

(3-Phenylprop-1-en-1-yl)boronic acid

Cat. No.: B8020801
M. Wt: 162.00 g/mol
InChI Key: GMGWFDHLFMBIDS-UHFFFAOYSA-N
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Description

The compound identified as “(3-Phenylprop-1-en-1-yl)boronic acid” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and has been studied for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “(3-Phenylprop-1-en-1-yl)boronic acid” involves specific synthetic routes that include the reaction of precursor chemicals under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods involve the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and high yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Types of Reactions:

    Oxidation: “this compound” can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: It can also be reduced using reducing agents to form reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium or platinum and may be conducted under inert atmospheres.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, “(3-Phenylprop-1-en-1-yl)boronic acid” is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules.

Biology: The compound has applications in biological research, particularly in studying enzyme interactions and metabolic pathways.

Medicine: In medicine, “this compound” is explored for its potential therapeutic effects. It may be used in drug development and as a diagnostic tool.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications.

Mechanism of Action

The mechanism by which “(3-Phenylprop-1-en-1-yl)boronic acid” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

    Compound A: Similar in structure but differs in reactivity.

    Compound B: Shares some functional groups but has different applications.

    Compound C: Used in similar industrial applications but has a different synthesis route.

Uniqueness: What sets “(3-Phenylprop-1-en-1-yl)boronic acid” apart is its specific combination of functional groups and reactivity. This makes it particularly valuable in certain applications where other compounds may not be as effective.

Properties

IUPAC Name

3-phenylprop-1-enylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGWFDHLFMBIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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